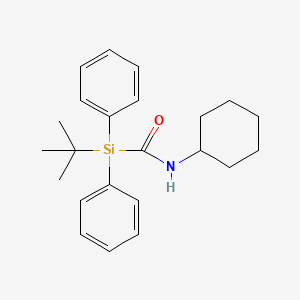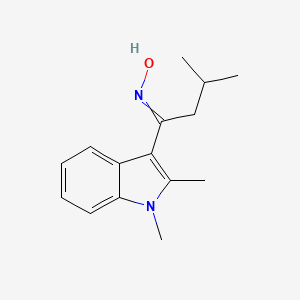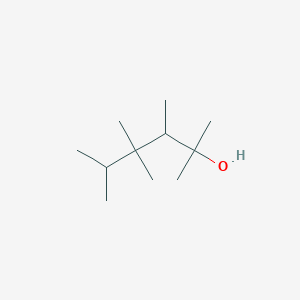
2,3,4,4,5-Pentamethylhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,5-Pentamethylhexan-2-ol is an organic compound belonging to the class of alcohols It is characterized by a branched structure with multiple methyl groups attached to the hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4,5-Pentamethylhexan-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of a suitable ketone with a Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,4,5-Pentamethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,3,4,4,5-Pentamethylhexan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,4,5-Pentamethylhexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic methyl groups may interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
- 2,3,3,4,5-Pentamethylhexane
- 2,4,4-Trimethylpentan-2-ol
- 2,3,4-Trimethylpentan-2-ol
Comparison: 2,3,4,4,5-Pentamethylhexan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group at the second carbon. This structural uniqueness imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
89352-71-6 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,3,4,4,5-pentamethylhexan-2-ol |
InChI |
InChI=1S/C11H24O/c1-8(2)10(4,5)9(3)11(6,7)12/h8-9,12H,1-7H3 |
InChI Key |
OILNYSPTDWGFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


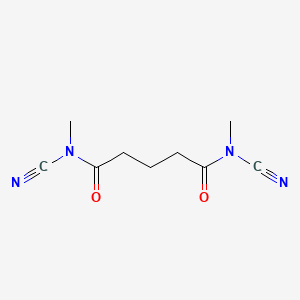
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
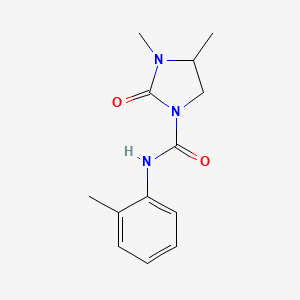
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
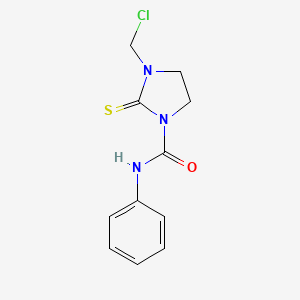
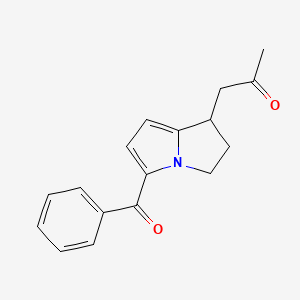

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
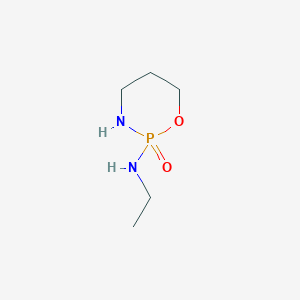
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
